4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide
Description
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide is a benzohydrazide derivative featuring a benzoxazole moiety linked via a sulfanyl-methyl group. Benzohydrazides are structurally characterized by a hydrazide (-CONHNH₂) group attached to a benzene ring, often modified with heterocyclic or substituted aromatic groups to enhance biological activity. This compound’s benzoxazole core distinguishes it from analogs with benzothiazole, benzimidazole, or other heterocyclic systems, influencing electronic properties and target interactions .
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanylmethyl)benzohydrazide |
InChI |
InChI=1S/C15H13N3O2S/c16-18-14(19)11-7-5-10(6-8-11)9-21-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9,16H2,(H,18,19) |
InChI Key |
GIIMLPHBHLFTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide typically involves the reaction of 2-mercaptobenzoxazole with a suitable benzohydrazide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and solvents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of substituted benzoxazole derivatives.
Scientific Research Applications
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its benzoxazole moiety is known for its biological activity, making it a promising candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Material Science: The compound’s unique structure and properties make it useful in the development of new materials, such as polymers and nanomaterials, with specific functionalities.
Mechanism of Action
The mechanism of action of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Benzothiazole: Sulfur’s electronegativity may increase lipophilicity, enhancing membrane permeability in antitumor applications . Benzimidazole: Nitrogen-rich structure facilitates intercalation with DNA/proteins, contributing to cytotoxicity .
- Substituent Effects: Electron-withdrawing groups (CF₃, NO₂): Improve enzyme inhibition (e.g., AChE/BuChE) by stabilizing charge interactions . Halogens (Cl, Br): Enhance antibacterial/antitumor activity via hydrophobic interactions and metabolic stability . Methoxy/Oxadiazole: Increase antioxidant capacity through radical scavenging .
Antimicrobial Activity :
- Benzothiazole-sulfanyl derivatives (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(E)-4-ethoxyphenyl]acetohydrazide) show moderate-to-strong antibacterial effects, attributed to sulfur’s nucleophilic reactivity .
- Halogenated benzohydrazides (e.g., 4-[(2-bromophenoxy)methyl]benzohydrazide) exhibit enhanced Gram-positive bacterial inhibition due to bromine’s hydrophobic interactions .
Antitumor Activity :
- Benzimidazole-linked benzohydrazides (e.g., compound 5a) demonstrate exceptional cytotoxicity (IC₅₀: 0.0316 µM) against lung adenocarcinoma, surpassing cisplatin .
- Benzothiazole analogs (e.g., compound 12a) show specificity for breast cancer (MCF7) via kinase inhibition .
Enzyme Inhibition :
- 4-(Trifluoromethyl)benzohydrazide hydrazones inhibit AChE/BuChE (IC₅₀: 46.8–137.7 µM), with CF₃ improving binding to hydrophobic pockets .
- Oxadiazole derivatives act as non-competitive inhibitors due to their rigid, planar structures .
Structure-Activity Relationships (SAR)
Heterocyclic Core :
- Benzoxazole’s oxygen atom may favor hydrogen bonding over benzothiazole’s sulfur, altering target specificity.
- Benzimidazole’s dual nitrogen atoms enhance DNA intercalation, critical for antitumor activity .
Substituent Position: Ortho/meta substituents (e.g., 2-hydroxy-3-methoxy in compound 5) improve urease inhibition by chelating metal ions in enzyme active sites . Para-substituted electron-withdrawing groups (e.g., CF₃, NO₂) optimize cholinesterase inhibition .
Hybrid Structures :
- Combining benzohydrazides with triazoles or pyrroles (e.g., ) broadens activity spectra via multi-target mechanisms .
Biological Activity
The compound 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide is a member of the benzohydrazide family, characterized by its unique structural features that include a benzoxazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections detail its biological activity, including synthesis methods, research findings, and comparative data with related compounds.
Structural Features
The molecular formula of This compound is . The compound consists of:
- A benzohydrazide moiety.
- A benzoxazole ring that enhances its biological interactions.
- A sulfanyl group that contributes to its reactivity.
Synthesis Method
The synthesis typically involves the reaction of 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzoic acid with hydrazine hydrate. The general steps are as follows:
- Dissolve the acid in a suitable solvent.
- Add hydrazine hydrate slowly while stirring.
- Heat the mixture under reflux for several hours.
- Purify the resulting product through crystallization or chromatography.
Antimicrobial Properties
Research indicates that derivatives of hydrazides, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest that it may inhibit various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and MRSA .
Case Study: Antimicrobial Screening
A study screened several hydrazide-hydrazone compounds for antimicrobial activity against a panel of microorganisms. Notably, some compounds demonstrated minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
Molecular docking studies have shown that This compound can effectively bind to specific active sites on enzymes, suggesting its potential as an enzyme inhibitor . This property is particularly relevant in developing therapeutic agents targeting inflammatory pathways.
Antiproliferative Activity
In vitro studies have also assessed the antiproliferative effects of this compound on various cancer cell lines. For instance, compounds with a similar structure have shown promising results in inhibiting the proliferation of human cancer cell lines such as HepG2 and LN-229 .
Table 1: Summary of Biological Activities
Comparative Analysis with Related Compounds
The biological activity of This compound can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[(1H-benzimidazol-2-ylsulfanylmethyl)]benzohydrazide | Contains a benzimidazole ring | Exhibits different biological activities |
| 4-(1H-benzothiazol-2-ylsulfanylmethyl)benzohydrazide | Contains a benzothiazole ring | Known for distinct antimicrobial properties |
| 4-(1H-benzoxazol-2-yloxy)benzoic acid | Contains an ether linkage instead of sulfanyl | Different reactivity profile due to ether functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
